molecular formula C13H13F3O5 B8405609 methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate

methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate

Cat. No.: B8405609
M. Wt: 306.23 g/mol
InChI Key: UAVUTZAHXALSTC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate is a chemical compound with the molecular formula C₁₃H₁₃F₃O₅ and a molecular weight of 306.238 g/mol . This compound is characterized by the presence of an ethoxycarbonylmethoxy group, a trifluoromethyl group, and a benzoic acid methyl ester moiety. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate typically involves the esterification of 2-ethoxycarbonylmethoxy-4-trifluoromethyl-benzoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration are crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. The ester group can undergo hydrolysis to release the active carboxylic acid, which can interact with enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxycarbonylmethoxy-4-fluoromethyl-benzoic acid methyl ester
  • 2-Ethoxycarbonylmethoxy-4-chloromethyl-benzoic acid methyl ester
  • 2-Ethoxycarbonylmethoxy-4-bromomethyl-benzoic acid methyl ester

Uniqueness

methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties make it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C13H13F3O5

Molecular Weight

306.23 g/mol

IUPAC Name

methyl 2-(2-ethoxy-2-oxoethoxy)-4-(trifluoromethyl)benzoate

InChI

InChI=1S/C13H13F3O5/c1-3-20-11(17)7-21-10-6-8(13(14,15)16)4-5-9(10)12(18)19-2/h4-6H,3,7H2,1-2H3

InChI Key

UAVUTZAHXALSTC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)COC1=C(C=CC(=C1)C(F)(F)F)C(=O)OC

Origin of Product

United States

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